molecular formula C16H19N5O2 B12566207 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(methylphenylamino)ethyl)- CAS No. 161559-33-7

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(methylphenylamino)ethyl)-

Cat. No.: B12566207
CAS No.: 161559-33-7
M. Wt: 313.35 g/mol
InChI Key: DJMOXMNDXFFONV-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(methylphenylamino)ethyl)- is a complex organic compound with a molecular formula of C18H23N5O2. This compound is part of the purine family, which is known for its significant biological and pharmacological activities. It is structurally related to other well-known purines such as caffeine and theobromine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(methylphenylamino)ethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of theobromine with 2-(methylphenylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(methylphenylamino)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purines, N-oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(methylphenylamino)ethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(methylphenylamino)ethyl)- involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Caffeine (1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-)
  • Theobromine (1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-)
  • Theophylline (1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-)

Uniqueness

Compared to these similar compounds, 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(methylphenylamino)ethyl)- has a unique substitution at the 7-position with a 2-(methylphenylamino)ethyl group.

Properties

CAS No.

161559-33-7

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

1,3-dimethyl-7-[2-(N-methylanilino)ethyl]purine-2,6-dione

InChI

InChI=1S/C16H19N5O2/c1-18(12-7-5-4-6-8-12)9-10-21-11-17-14-13(21)15(22)20(3)16(23)19(14)2/h4-8,11H,9-10H2,1-3H3

InChI Key

DJMOXMNDXFFONV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(C)C3=CC=CC=C3

Origin of Product

United States

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